molecular formula C18H22N4 B2794864 4-Methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine CAS No. 2348959-60-2

4-Methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine

Cat. No. B2794864
CAS RN: 2348959-60-2
M. Wt: 294.402
InChI Key: IIOMVGJXXWFIGF-VMPITWQZSA-N
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Description

“4-Methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine” is a derivative of pyrimidine. Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This compound is a part of a series of novel triazole-pyrimidine-based compounds .


Synthesis Analysis

The synthesis of this compound involves a series of steps. In one of the steps, piperazine was added to a solution in a round bottom flask at room temperature . The compounds were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of this compound was assigned by HRMS, IR, 1H and 13C NMR experiments . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the addition of piperazine to a solution . The reaction mixture was poured into crushed ice, neutralized, and extracted .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were determined by various methods such as HRMS, IR, 1H and 13C NMR experiments .

Mechanism of Action

The mechanism of action of this compound was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

properties

IUPAC Name

4-methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4/c1-16-9-10-19-18(20-16)22-14-12-21(13-15-22)11-5-8-17-6-3-2-4-7-17/h2-10H,11-15H2,1H3/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOMVGJXXWFIGF-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrimidine

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